ethyl 3-methyl-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 3-methyl-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C8H11NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Biochemical Analysis
Biochemical Properties
Ethyl 3-methyl-1H-pyrrole-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of indole derivatives, which are prevalent moieties in selected alkaloids . The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in esterification processes catalyzed by enzymes such as lipases and esterases . These interactions are crucial for the formation of novel pyrrole esters and their thermal stability.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of specific signaling pathways that are essential for cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and metabolic activities.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites . These interactions can lead to changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been noted that this compound is stable under recommended storage conditions . Long-term exposure to certain conditions may lead to its degradation, which can affect its efficacy in biochemical assays and experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular functions. At higher doses, it may cause toxic or adverse effects, including respiratory tract irritation and skin irritation . These threshold effects are crucial for determining the safe and effective dosage range for experimental purposes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. The compound’s role in metabolic flux includes its participation in the synthesis of pyrrole derivatives, which are important intermediates in various biochemical processes . These interactions can influence the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s overall effects on cellular functions.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s activity and function within cells, affecting various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-methyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-methylpyrrole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired ester product .
Another method involves the esterification of 3-methyl-1H-pyrrole-2-carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. This reaction also proceeds under mild conditions and produces this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems allows for precise control of reaction conditions, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: 3-methyl-1H-pyrrole-2-carboxylic acid
Reduction: 3-methyl-1H-pyrrole-2-methanol
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 3-methyl-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored for their pharmacological properties.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes involved in microbial growth, leading to antimicrobial effects . In cancer research, it may interfere with cellular pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Ethyl 3-methyl-1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives:
Ethyl 2-methyl-1H-pyrrole-3-carboxylate: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
Ethyl 4-methyl-1H-pyrrole-2-carboxylate: Another isomer with distinct chemical properties and uses.
Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate:
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting chemical properties.
Properties
IUPAC Name |
ethyl 3-methyl-1H-pyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-11-8(10)7-6(2)4-5-9-7/h4-5,9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGILMAYWLMWCQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942036 | |
Record name | Ethyl 3-methyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40942036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20032-32-0, 3284-47-7 | |
Record name | Ethyl 3-methyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40942036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3-methyl-1H-pyrrole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of ethyl 3-methyl-1H-pyrrole-2-carboxylate in the synthesis of Danaidone?
A: this compound serves as a crucial starting material in the synthesis of Danaidone []. The process involves a Dieckmann reaction where the this compound is first converted to its N-propanoate derivative. This derivative then undergoes intramolecular cyclization via the Dieckmann reaction, ultimately yielding Danaidone.
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